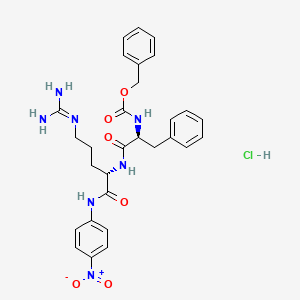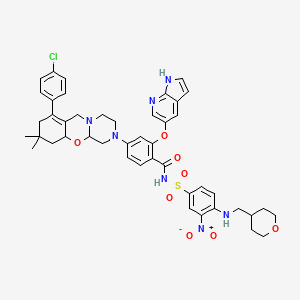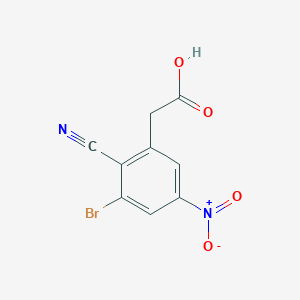
N-Benzoxycarbonyl-L-Phenylalanyl-L-Arginin-p-Nitroanilid-Hydrochlorid
Übersicht
Beschreibung
Z-Phe-Arg-pNA hydrochloride: is a chromogenic substrate commonly used in biochemical assays. It is specifically designed for the detection and quantification of protease activity, particularly cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . The compound is a white to off-white powder with the molecular formula C29H33N7O6·HCl and a molecular weight of 612.09 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Phe-Arg-pNA hydrochloride is used in enzyme kinetics studies to determine the activity and specificity of various proteases .
Biology: In biological research, it is employed to study the role of proteases in cellular processes, including protein degradation, signal transduction, and apoptosis .
Medicine: The compound is used in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases such as cancer and inflammatory conditions .
Industry: In the pharmaceutical industry, Z-Phe-Arg-pNA hydrochloride is used in high-throughput screening assays to identify potential protease inhibitors for drug development .
Wirkmechanismus
Target of Action
Z-Phe-Arg-pNA hydrochloride is a chromogenic substrate primarily for cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key physiological pathways.
Mode of Action
The compound works by interacting with its target enzymes. It is cleaved by these enzymes, leading to the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes Z-Phe-Arg-pNA hydrochloride useful for inhibitor screening and kinetic analysis .
Result of Action
The cleavage of Z-Phe-Arg-pNA hydrochloride by its target enzymes results in the release of pNA, leading to an increase in fluorescence that can be monitored . This provides a measurable output that can be used to assess the activity of the enzymes and the effectiveness of potential inhibitors.
Action Environment
The action of Z-Phe-Arg-pNA hydrochloride is influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the rate at which the compound is cleaved . Additionally, factors such as temperature and the presence of other substances (e.g., inhibitors or activators) can also influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Z-Phe-Arg-pNA hydrochloride plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . The nature of these interactions involves the cleavage of the peptide bond between phenylalanine and arginine, resulting in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes Z-Phe-Arg-pNA hydrochloride an essential tool for studying enzyme activity and screening potential inhibitors.
Cellular Effects
Z-Phe-Arg-pNA hydrochloride influences various cellular processes by serving as a substrate for proteases that regulate cell function. The compound’s interaction with cathepsins and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the cleavage of Z-Phe-Arg-pNA hydrochloride by cathepsins can lead to the activation or inhibition of specific signaling cascades, affecting processes such as apoptosis, autophagy, and inflammation.
Molecular Mechanism
The molecular mechanism of Z-Phe-Arg-pNA hydrochloride involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This cleavage releases p-nitroaniline, which can be quantitatively measured . The interaction with proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein is characterized by the hydrolysis of the peptide bond between phenylalanine and arginine . This mechanism allows researchers to study enzyme kinetics, substrate specificity, and the effects of potential inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Phe-Arg-pNA hydrochloride can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for long-term studies . Its activity may decrease over time if not stored properly. In vitro and in vivo studies have shown that Z-Phe-Arg-pNA hydrochloride can have long-term effects on cellular function, depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Z-Phe-Arg-pNA hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing significant toxicity . At higher doses, Z-Phe-Arg-pNA hydrochloride may exhibit toxic or adverse effects, including potential impacts on cellular function and overall health . Threshold effects and dose-response relationships are important considerations in designing experiments involving this compound.
Metabolic Pathways
Z-Phe-Arg-pNA hydrochloride is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cathepsins and other proteases, which play roles in protein degradation and processing . The hydrolysis of Z-Phe-Arg-pNA hydrochloride by these enzymes can affect metabolic flux and the levels of specific metabolites, providing insights into the regulation of proteolytic pathways and their physiological significance .
Transport and Distribution
Within cells and tissues, Z-Phe-Arg-pNA hydrochloride is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in methanol and DMSO facilitates its use in various experimental setups . Its localization and accumulation within specific cellular compartments can influence its activity and the outcomes of biochemical assays .
Subcellular Localization
The subcellular localization of Z-Phe-Arg-pNA hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases within different cellular environments . Understanding the subcellular distribution of Z-Phe-Arg-pNA hydrochloride is essential for interpreting the results of biochemical assays and elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-pNA hydrochloride involves the coupling of Z-phenylalanine and arginine with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of Z-Phe-Arg-pNA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then lyophilized and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Phe-Arg-pNA hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically at 405-410 nm .
Common Reagents and Conditions:
Reagents: Proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein.
Major Products Formed: The major product formed from the hydrolysis of Z-Phe-Arg-pNA hydrochloride is p-nitroaniline, which serves as a chromogenic indicator of protease activity .
Vergleich Mit ähnlichen Verbindungen
Z-Arg-Arg-pNA: Another chromogenic substrate used for detecting protease activity, particularly for trypsin-like proteases.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for similar applications but detected through fluorescence rather than absorbance.
Uniqueness: Z-Phe-Arg-pNA hydrochloride is unique due to its high specificity for a broad range of proteases and its chromogenic properties, which allow for easy and accurate detection of enzyme activity .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJPMRKMUZNKZ-DKIIUIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















